molecular formula C11H10N2O B358920 5-methyl-2-phenyl-1H-pyrimidin-6-one CAS No. 36993-85-8

5-methyl-2-phenyl-1H-pyrimidin-6-one

Cat. No.: B358920
CAS No.: 36993-85-8
M. Wt: 186.21g/mol
InChI Key: MAEIXNMVPKKWPQ-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-pyrimidin-6-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted with a methyl group at position 5, a phenyl group at position 2, and a ketone oxygen at position 5. Pyrimidinones are heterocyclic compounds of significant interest in medicinal chemistry due to their structural versatility and biological activity. These compounds often exhibit varied solubility, stability, and reactivity depending on substituents, which will be explored in comparison with similar derivatives below.

Properties

CAS No.

36993-85-8

Molecular Formula

C11H10N2O

Molecular Weight

186.21g/mol

IUPAC Name

5-methyl-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-7-12-10(13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)

InChI Key

MAEIXNMVPKKWPQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(NC1=O)C2=CC=CC=C2

Canonical SMILES

CC1=CN=C(NC1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methyl-2-phenyl-1H-pyrimidin-6-one with pyrimidinone derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthetic routes.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
This compound 5-CH₃, 2-C₆H₅, 6-ketone C₁₁H₁₀N₂O ~186.21* N/A Pyrimidinone ring, aryl Not in evidence
6b () 4-Cl, 2-SCH₃, 5-hydroxypropanoate C₁₅H₂₀ClN₃O₃S 357.85 84–86 Chloro, methylsulfanyl, ester
6c () 4-Cl, 6-(CH₃)₂N, 2-phenylacetate C₁₇H₁₉ClN₂O₃S 366.86 113–115 Dimethylamino, phenyl ester
5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one () 1-CH₃, 5-(NH₂CH₂CH₂), 6-OH C₇H₁₁N₃O₂ 169.18 N/A Hydroxy, aminoethyl
5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one () 4-C₆H₅, 5-COCH₃, 6-CH₃ C₁₃H₁₄N₂O₂ 230.26 N/A Acetyl, dihydro ring
5-Ethoxycarbonyl-6-methyl-4-hydroxyphenyldihydropyrimidin-2-one () 4-OH-C₆H₄, 5-CO₂Et, 6-CH₃ C₁₄H₁₆N₂O₄ 276.29 N/A Ethoxycarbonyl, hydroxyaryl
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one () 2-C₂H₅, 5-NH₂, 6-OH-C₆H₄ C₁₂H₁₃N₃O₂ 231.25 N/A Amino, hydroxyphenyl

*Calculated using standard atomic weights.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability Halogen vs. Alkyl/Aryl Groups: Chloro substituents (e.g., in 6b and 6c) enhance electrophilicity at the pyrimidine ring, increasing susceptibility to nucleophilic substitution, whereas methyl or phenyl groups (as in the target compound) provide steric hindrance and electronic stabilization . Amino and Hydroxy Groups: Compounds with aminoethyl () or hydroxyphenyl () substituents exhibit higher polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound’s hydrophobic phenyl group .

Impact of Ring Saturation

  • Dihydro derivatives (e.g., and ) feature a partially saturated pyrimidine ring, reducing aromaticity and increasing conformational flexibility. This contrasts with the fully aromatic 1H-pyrimidin-6-one structure of the target compound, which may enhance planarity and π-π stacking interactions .

Functional Group Influence on Applications Ester and ethoxycarbonyl groups (e.g., 6b and ) are common in prodrug design due to their hydrolytic lability, whereas the target compound’s ketone group may confer metabolic stability . Acetylated derivatives () could serve as intermediates for further functionalization, while amino groups () are pivotal in metal coordination or bioactivity .

Safety and Handling highlights that 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one is classified as non-hazardous, suggesting that alkyl/aryl pyrimidinones may generally exhibit low acute toxicity compared to halogenated analogs .

Limitations and Contradictions in Data

  • Missing Data for Target Compound : Direct experimental data (e.g., melting point, spectral signatures) for this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Contradictory Substituent Effects: For example, chloro groups in 6b/6c may enhance reactivity but reduce biocompatibility, whereas hydroxy/amino groups () improve solubility but increase metabolic vulnerability .

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